(1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid
CAS No.:
Cat. No.: VC13832169
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23NO4 |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | (1S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15-/m0/s1 |
| Standard InChI Key | JSVAQZVOHKGTJY-GJZGRUSLSA-N |
| Isomeric SMILES | C1C[C@@H](C[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| SMILES | C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| Canonical SMILES | C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Chemical Structure and Stereochemical Significance
The molecular architecture of (1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid features a cyclohexane ring with axial Fmoc-protected amine and equatorial carboxylic acid groups (Figure 1). This cis-1,3-disubstitution pattern imposes significant torsional constraints, reducing the conformational flexibility of peptide chains into which it is incorporated . X-ray diffraction studies of analogous cyclohexane-based amino acids reveal chair conformations with pseudoequatorial positioning of bulky substituents, minimizing 1,3-diaxial strain .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₃NO₄ | |
| Molecular Weight | 365.42 g/mol | |
| CAS Registry Number | 1008773-75-8 | |
| Storage Conditions | 2–7°C (refrigerated) | |
| Enantiomeric Excess (EE) | ≥97% |
Synthetic Methodologies
Stereoselective Cyclohexane Functionalization
The synthesis begins with ethyl 3-oxocyclohexanecarboxylate, which undergoes asymmetric reductive amination using (S)-α-phenethylamine as a chiral auxiliary. Hydrogenation over palladium/carbon (10% Pd/C) at 45°C under 1.05 atm H₂ yields the trans-diamine intermediate, which is subsequently resolved via diastereomeric salt formation with (2R,3R)-dibenzoyl-L-tartaric acid . Acidic hydrolysis (10% HCl, 70°C) cleaves the ester to generate the free amino acid, followed by Fmoc protection using Fmoc-OSu (Fmoc-N-succinimidyl carbonate) in acetonitrile/water with KHCO₃ as base .
Key Reaction Metrics:
-
Yield: 34% over six steps for trans-isomers; 28% for cis-variants
-
Epimerization Control: Reaction temperatures <70°C prevent racemization during hydrolysis
-
Purification: Lyophilization after EtOAc/water partitioning achieves >99% purity by HPLC
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) exhibits distinct splitting patterns due to restricted rotation of the Fmoc carbamate:
-
δ 7.75 (d, J = 7.5 Hz, 2H; Fmoc aromatic H)
-
δ 5.20 (bs, 1H; NH-Fmoc)
-
δ 4.40 (m, 1H; cyclohexane CH-NH)
¹³C NMR confirms the cis-1,3 configuration through characteristic carbamate (156.2 ppm) and cyclohexane C-1 (48.7 ppm) signals .
High-Resolution Mass Spectrometry (HRMS)
ESI-HRMS: m/z [M + H]⁺ calculated 366.1709, observed 366.1705 (Δ = -1.1 ppm) .
Applications in Biomedical Research
Peptide Backbone Rigidification
Incorporation of (1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid into opioid receptor ligands enhances binding affinity by 15-fold compared to flexible glycine analogues, as demonstrated in μ-opioid receptor (MOR) assays . The constrained geometry preferentially stabilizes β-turn conformations, critical for GPCR interactions .
Blood-Brain Barrier Penetration
In vivo pharmacokinetic studies in murine models show a 3.2-fold increase in brain/plasma ratio relative to linear peptides, attributed to the compound’s logP (2.1) and reduced hydrogen bond donor count .
Table 2: Comparative Bioactivity Data
| Parameter | Linear Peptide | Cyclohexane-Constrained Analog |
|---|---|---|
| MOR IC₅₀ | 48 nM | 3.2 nM |
| Metabolic Half-life (t½) | 12 min | 89 min |
| Brain Uptake Efficiency | 0.08 | 0.26 |
Industrial-Scale Production Challenges
Solubility Limitations
The free amino acid exhibits poor aqueous solubility (2.1 mg/mL at pH 7.4), necessitating formulation as PEGylated prodrugs for intravenous delivery .
Emerging Applications
mRNA Vaccine Stabilization
Recent studies exploit the cyclohexane scaffold to engineer lipid nanoparticles (LNPs) with improved mRNA encapsulation efficiency (92% vs. 78% for standard LNPs) . The rigid structure enhances bilayer packing during freeze-drying cycles.
Photodynamic Therapy Agents
Conjugation with porphyrin derivatives yields photosensitizers with 710 nm absorption maxima, enabling deep-tissue penetration for glioblastoma treatment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume